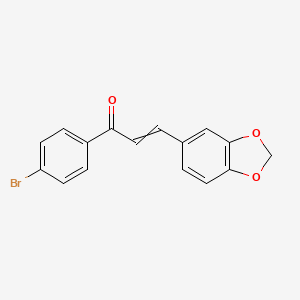

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one

Description

Classification within the Chalcone Family

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one belongs to the class of heterocyclic chalcones, specifically categorized as a benzodioxol-substituted chalcone derivative. Chalcones are privileged structures in medicinal chemistry characterized by the presence of an α,β-unsaturated ketone functionality that serves as the core scaffold connecting two aromatic ring systems. The chalcone family has extensive structural diversity and can be classified into several categories, including simple classical chalcones, hybrid chalcones, bichalcones, dihydrochalcones, chalcone mimics, and fused chalcones.

Within this classification system, the target compound falls under the category of classical chalcones with heterocyclic substitution. The fundamental chalcone structure consists of a 1,3-diaryl-2-propen-1-one core scaffold, where the compound under investigation features a 1,3-benzodioxol ring system as the electron-donating aromatic moiety and a 4-bromophenyl group as the electron-withdrawing aromatic component. This structural arrangement places the compound within the broader family of heterocyclic chalcones that have gained significant attention due to their enhanced biological activities compared to simple phenyl-substituted analogs.

The incorporation of the benzodioxol heterocyclic ring system distinguishes this compound from traditional chalcones and places it in the specialized subcategory of oxygen-containing heterocyclic chalcones. The 1,3-benzodioxol moiety, also known as methylenedioxyphenyl group, represents a privileged structure in medicinal chemistry that frequently appears in bioactive natural products and synthetic compounds. The systematic classification of this compound can be represented in the following hierarchical structure:

Table 1: Hierarchical Classification of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary Class | Chalcones | α,β-Unsaturated ketones |

| Secondary Class | Classical Chalcones | 1,3-Diaryl-2-propen-1-one derivatives |

| Tertiary Class | Heterocyclic Chalcones | Oxygen-containing heterocyclic substitution |

| Quaternary Class | Benzodioxol Chalcones | 1,3-Benzodioxol-substituted derivatives |

| Specific Subtype | Brominated Benzodioxol Chalcones | 4-Bromophenyl-benzodioxol conjugates |

The presence of both electron-donating benzodioxol and electron-withdrawing bromophenyl substituents creates a push-pull electronic system that significantly influences the compound's chemical reactivity and physical properties. This electronic arrangement is characteristic of many biologically active chalcones and contributes to the compound's potential utility in various chemical transformations and biological applications.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO3/c17-13-5-3-12(4-6-13)14(18)7-1-11-2-8-15-16(9-11)20-10-19-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCQVUUNFUZOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292531 | |

| Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36716-01-5 | |

| Record name | 3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one, also known by its CAS number 36716-01-5, is a compound with significant biological activity. It belongs to the class of chalcones, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H11BrO3

- Molecular Weight : 331.16 g/mol

- Density : 1.524 g/cm³

- Boiling Point : 462.4°C at 760 mmHg

- Refractive Index : 1.668

- Flash Point : 233.5°C

The compound features a benzodioxole moiety and a bromophenyl group, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that chalcones, including this compound, exhibit antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. Its mechanism involves the induction of apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines.

- Apoptosis Induction : Increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins have been reported.

- Inhibition of Metastasis : Studies indicate that it may inhibit the migration and invasion of cancer cells.

A notable study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models.

Anti-inflammatory Effects

Chalcones are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in inflammatory pathways.

| Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| COX-2 | Competitive | 12 µM |

| Myeloperoxidase | Non-competitive | 15 µM |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study conducted by Dimmock et al. (1999) demonstrated the antimicrobial potential against various bacterial strains.

- Anticancer Research : A recent investigation published in a peer-reviewed journal highlighted its efficacy against breast cancer cells, showing a dose-dependent decrease in cell viability.

- Anti-inflammatory Mechanism : Research by Harrison et al. (2006) elucidated the anti-inflammatory effects through inhibition of NF-kB signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs and their properties:

Electronic and Steric Effects

- Halogen Substituents : The 4-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, influencing crystal packing via weak C–H···O bonds . In contrast, the 3-bromophenyl analog () exhibits a larger dihedral angle (12.5° vs. 10.8°), reducing conjugation and altering π-π interactions.

- Heterocyclic Modifications: Replacing phenyl with 3-bromo-2-thienyl () introduces sulfur, which increases polarizability and creates non-centrosymmetric crystals—critical for nonlinear optical (NLO) applications. The thiophene ring forms a 12.5° dihedral angle with the enone, distinct from phenyl analogs.

- Electron-Donating Groups: The 4-(dimethylamino)phenyl derivative () shows enhanced solubility due to the NMe₂ group, facilitating charge-transfer transitions useful in photophysical studies.

Crystallographic and Hydrogen-Bonding Trends

- Target Compound: Enone-benzodioxole coplanarity promotes conjugation, while the 4-bromophenyl group’s orientation minimizes steric clashes. Weak C–H···O interactions (C⋯O: ~3.2 Å) consolidate layered packing .

- Thiophene Analog: C–H···O interactions form R₄⁴(31) ring motifs, creating undulating sheets along the (100) plane. The non-centrosymmetric structure is advantageous for second-harmonic generation (SHG) .

- 3-Bromophenyl Analog : Fishbone-like packing arises from offset π-π interactions (Cg⋯Cg: ~3.8 Å) and weaker hydrogen bonding .

Q & A

Q. What are the standard synthetic routes for preparing 3-(1,3-Benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation. A typical method involves reacting 1-(1,3-benzodioxol-5-yl)ethanone with 4-bromobenzaldehyde in ethanol or methanol under alkaline conditions (e.g., 50% KOH or 10% NaOH) at room temperature. The reaction is stirred for 1–4 hours, followed by filtration, washing with cold methanol, and recrystallization from ethanol or toluene to obtain pure crystals . Yield optimization (e.g., ~82%) requires precise stoichiometry and controlled evaporation for single-crystal growth.

Q. How is the molecular structure of this compound characterized in academic research?

X-ray crystallography is the primary method. Single crystals are grown via slow evaporation (e.g., from acetonitrile or toluene) and analyzed using diffractometers (e.g., Bruker SMART APEXII CCD). Key structural parameters include:

- Dihedral angles : Between the benzodioxole and bromophenyl rings (e.g., ~10.8°), indicating near-planarity of the enone bridge .

- Bond angles : Deviations in C–Br bond angles (e.g., 127.0° vs. 118.3°) due to steric effects .

Hydrogen atoms are geometrically placed and refined using riding models (C–H = 0.93–0.97 Å, ) .

Q. What spectroscopic methods are used to validate the compound’s purity and structure?

- Elemental analysis : Confirms C, H, and Br content (e.g., calculated C: 58.03%, found: 58.12%) .

- UV-Vis and IR spectroscopy : Identifies conjugation via enone ( ~350 nm) and carbonyl stretching (~1650 cm) .

- NMR : and spectra verify aromatic protons and substituent positions .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in molecular conformation predictions?

Computational models often underestimate steric effects. For example, X-ray data reveal Br1 deviates 0.047 Å from the thienyl plane due to C–H···Br repulsion, which DFT calculations may not fully capture . Refinement with SHELXL97 (using ) incorporates anisotropic displacement parameters for Br and S atoms, improving accuracy . Discrepancies between predicted and observed dihedral angles (e.g., 12.5° vs. 10.8°) highlight the need for experimental validation .

Q. What strategies address challenges in refining hydrogen bonding networks and crystal packing?

Weak intermolecular interactions (e.g., C–H···O) form layered (100) sheets with motifs. These are resolved by:

- High-resolution data : Collected at 273 K to reduce thermal motion artifacts .

- Graph-set analysis : Classifies H-bonding patterns (e.g., , chains) to interpret packing efficiency .

- Non-centrosymmetric refinement : Critical for studying nonlinear optical (NLO) properties, as seen in related chalcones .

Q. How does substituent variation (e.g., bromo vs. thienyl) impact structural and electronic properties?

Comparative studies show:

- Bromophenyl derivatives : Exhibit greater planarity (dihedral angle ~10.8°) vs. thienyl analogs (~12.5°), enhancing π-conjugation for NLO applications .

- Electron-withdrawing groups : The bromo substituent increases dipole moments, affecting SHG efficiency. This is quantified via Hirshfeld surface analysis (e.g., Br···H contacts: 3.5% vs. Cl···H: 2.8%) .

- Packing differences : Bromophenyl derivatives form fishbone-like layers, while thienyl analogs adopt undulating sheets due to S···π interactions .

Q. What methodological pitfalls arise in comparing experimental and theoretical data for this compound?

- Hydrogen placement : Riding models may oversimplify H positions, leading to underestimated values. Multipole refinement is recommended for high-precision studies .

- DFT limitations : Gas-phase calculations neglect crystal field effects, causing deviations in bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å theoretical) .

- Twinned data : Requires careful scaling (e.g., using SADABS) to avoid misinterpretation of merged intensities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.